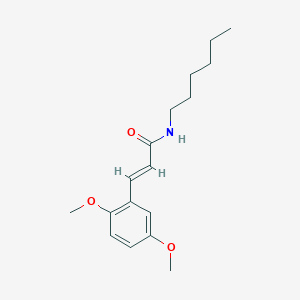
2-Anilino-2-oxoethyl 3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-2-oxoethyl 3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ethyl 3-phenyl-2-(phenylamino)but-2-enoate and has a molecular formula of C20H19NO3.
Wissenschaftliche Forschungsanwendungen
2-Anilino-2-oxoethyl 3-phenylpropanoate has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the synthesis of novel organic materials, such as polymers and dendrimers. These materials have potential applications in drug delivery, tissue engineering, and other biomedical applications.
In addition to its use in material science, this compound has also been studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, such as amino acids and peptides.
Wirkmechanismus
The mechanism of action of 2-Anilino-2-oxoethyl 3-phenylpropanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Anilino-2-oxoethyl 3-phenylpropanoate. However, it is known to be a non-toxic compound and has not been shown to have any significant adverse effects in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Anilino-2-oxoethyl 3-phenylpropanoate is its versatility in various chemical reactions. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists.
However, one of the limitations of this compound is its relatively low yield in the synthesis process. This can limit its use in large-scale applications and may require additional purification steps to improve the purity of the final product.
Zukünftige Richtungen
There are several potential future directions for research on 2-Anilino-2-oxoethyl 3-phenylpropanoate. One area of interest is in the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further research is needed to better understand the mechanism of action and potential applications of this compound in various fields of research, such as material science and organic synthesis.
Conclusion:
In conclusion, 2-Anilino-2-oxoethyl 3-phenylpropanoate is a versatile chemical compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.
Synthesemethoden
The synthesis of 2-Anilino-2-oxoethyl 3-phenylpropanoate involves the reaction between ethyl acetoacetate and aniline in the presence of a base catalyst. The reaction takes place through the nucleophilic addition of aniline to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the final product. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Eigenschaften
Produktname |
2-Anilino-2-oxoethyl 3-phenylpropanoate |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
(2-anilino-2-oxoethyl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H17NO3/c19-16(18-15-9-5-2-6-10-15)13-21-17(20)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,19) |
InChI-Schlüssel |
ZHKHQWPPCCMULP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)



![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)